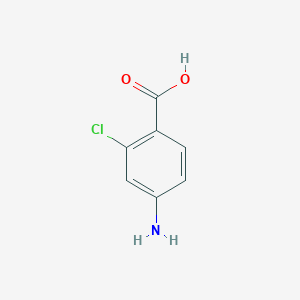

Acide 4-amino-2-chlorobenzoïque

Vue d'ensemble

Description

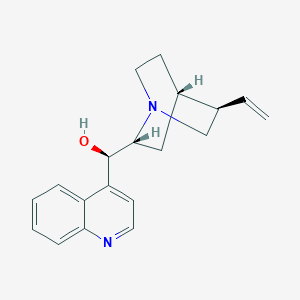

Le méthiodide de quinidine est un composé d'ammonium quaternaire dérivé de la quinidine, un alcaloïde présent dans l'écorce du quinquina. Il est connu pour ses propriétés antiarythmiques et est utilisé dans diverses applications médicales et scientifiques. La formule moléculaire du méthiodide de quinidine est C21H27IN2O2, et sa masse moléculaire est de 466,36 g/mol .

Applications De Recherche Scientifique

Quinidine methiodide has a wide range of applications in scientific research, including:

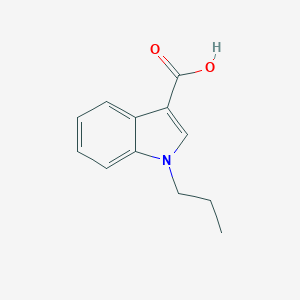

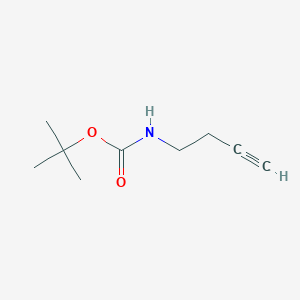

Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst in asymmetric synthesis.

Biology: Employed in studies of ion channel function and as a tool to investigate cellular electrophysiology.

Medicine: Utilized in the development of antiarrhythmic drugs and in the treatment of certain types of epilepsy.

Mécanisme D'action

Mode of Action

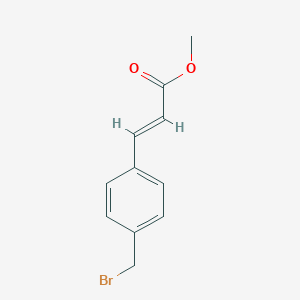

It’s known that the compound can participate in reactions at the benzylic position . In these reactions, a free radical mechanism is often involved, where the compound can lose a hydrogen atom, forming a resonance-stabilized radical .

Biochemical Pathways

The compound’s ability to participate in free radical reactions suggests it may influence pathways involving oxidative stress or other radical-mediated processes .

Pharmacokinetics

It’s known that the compound is bbb permeant , suggesting it can cross the blood-brain barrier and potentially exert effects in the central nervous system.

Result of Action

Its participation in free radical reactions suggests it may influence cellular redox status and potentially impact processes such as cell signaling, inflammation, and apoptosis .

Méthodes De Préparation

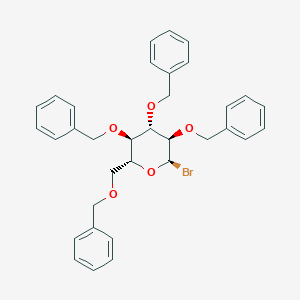

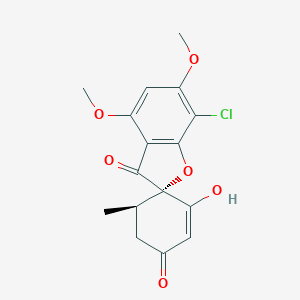

Voies de synthèse et conditions de réaction : Le méthiodide de quinidine peut être synthétisé par méthylation de la quinidine. La réaction consiste à traiter la quinidine avec de l'iodure de méthyle en présence d'une base appropriée, telle que le carbonate de potassium, sous reflux. La réaction se déroule comme suit : [ \text{Quinidine} + \text{CH}3\text{I} \rightarrow \text{Méthiodide de quinidine} ]

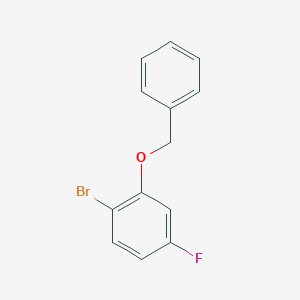

Méthodes de production industrielle : La production industrielle du méthiodide de quinidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la qualité constante du produit final. Le mélange réactionnel est généralement purifié par recristallisation ou chromatographie pour obtenir du méthiodide de quinidine pur {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : Le méthiodide de quinidine subit diverses réactions chimiques, notamment :

Oxydation : Le méthiodide de quinidine peut être oxydé pour former le N-oxyde de quinidine.

Réduction : Il peut être réduit pour former des dérivés dihydroquinidine.

Substitution : Le méthiodide de quinidine peut participer à des réactions de substitution nucléophile, où l'ion iodure est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont couramment utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les thiols, les amines ou les cyanures peuvent être utilisés dans des conditions douces.

Principaux produits :

Oxydation : N-oxyde de quinidine.

Réduction : Dérivés dihydroquinidine.

Substitution : Divers dérivés de la quinidine substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le méthiodide de quinidine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur chiral en synthèse asymétrique.

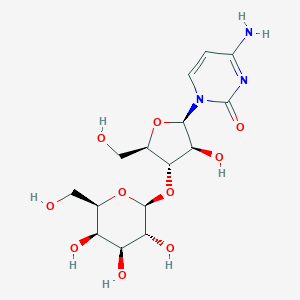

Biologie : Employé dans les études de la fonction des canaux ioniques et comme outil pour étudier l'électrophysiologie cellulaire.

Médecine : Utilisé dans le développement de médicaments antiarythmiques et dans le traitement de certains types d'épilepsie.

Industrie : Appliqué dans la formulation de produits pharmaceutiques et comme étalon de référence en chimie analytique.

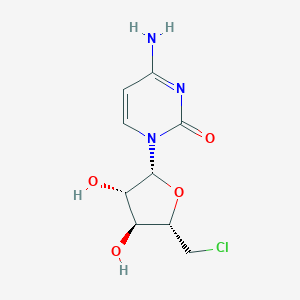

5. Mécanisme d'action

Le méthiodide de quinidine exerce ses effets principalement en bloquant les canaux sodiques dans les cellules cardiaques. Cette action prolonge la durée du potentiel d'action et réduit l'excitabilité du myocarde, empêchant ainsi les rythmes cardiaques anormaux. Le composé affecte également les canaux potassiques, contribuant à ses propriétés antiarythmiques. Les cibles moléculaires comprennent le courant sodique rapide entrant (I_Na) et le courant potassique rectificateur retardé (I_Kr) .

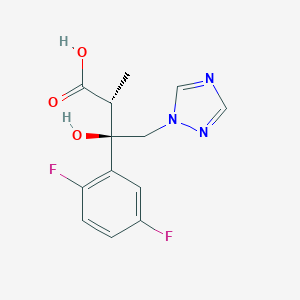

Composés similaires :

Quinidine : Un diastéréoisomère de la quinine avec des propriétés antiarythmiques similaires.

Quinine : Un agent antipaludique ayant des similitudes structurales avec la quinidine.

Cinchonidine : Un autre alcaloïde du quinquina ayant des effets pharmacologiques similaires.

Comparaison : Le méthiodide de quinidine est unique en raison de sa structure d'ammonium quaternaire, qui améliore sa solubilité dans l'eau et sa stabilité par rapport à son composé parent, la quinidine. Cette modification structurale affecte également ses propriétés pharmacocinétiques, le rendant plus adapté à certaines applications médicales .

Comparaison Avec Des Composés Similaires

Quinidine: A diastereomer of quinine with similar antiarrhythmic properties.

Quinine: An antimalarial agent with structural similarities to quinidine.

Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.

Comparison: Quinidine methiodide is unique due to its quaternary ammonium structure, which enhances its water solubility and stability compared to its parent compound, quinidine. This structural modification also affects its pharmacokinetic properties, making it more suitable for certain medical applications .

Propriétés

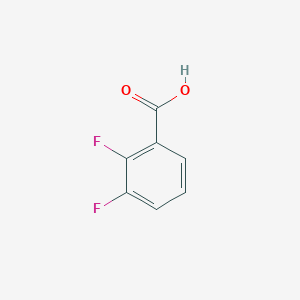

IUPAC Name |

4-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062431 | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-76-3 | |

| Record name | 4-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3S6924IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

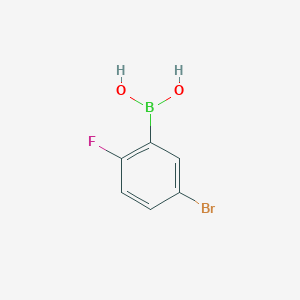

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.